
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are well-known for their adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, and an acetoxy group, which is an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Ring: Starting with a suitable precursor, such as a pyrrole derivative, the indolizine ring can be formed through cyclization reactions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride.
Formation of the Cyanoacrylate Moiety: The final step involves the formation of the cyanoacrylate group, which can be achieved through Knoevenagel condensation reactions using malononitrile and ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacrylates often involve large-scale batch or continuous processes. These methods typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolizine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for use in drug delivery systems and tissue adhesives.
Industry: Utilized in the formulation of high-performance adhesives and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group is highly reactive and can rapidly polymerize in the presence of moisture, forming a strong adhesive bond. The indolizine ring and acetoxy group may also contribute to the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyanoacrylate: Commonly used in superglues and medical adhesives.
Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with slightly different physical properties.
Butyl cyanoacrylate: Used in medical applications for wound closure and surgical adhesives.
Uniqueness
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is unique due to the presence of the indolizine ring and acetoxy group, which may impart specific chemical and physical properties not found in simpler cyanoacrylates
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-acetyloxy-3-methylindolizin-1-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)13(10-18)9-14-15-7-5-6-8-19(15)11(2)16(14)23-12(3)20/h5-9H,4H2,1-3H3/b13-9+ |
Clave InChI |
BZSFVQSDTOJOTF-UKTHLTGXSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C2C=CC=CN2C(=C1OC(=O)C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=C2C=CC=CN2C(=C1OC(=O)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


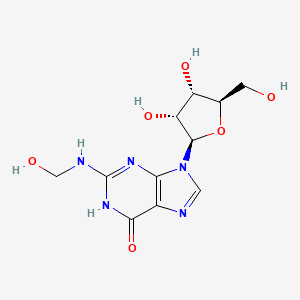
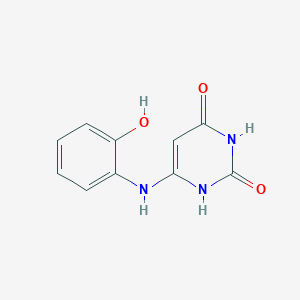
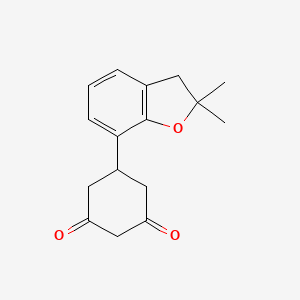

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
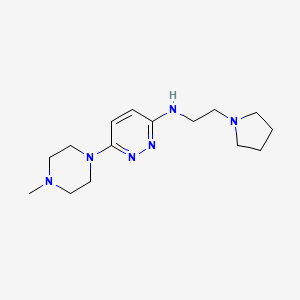
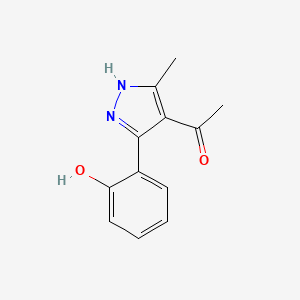
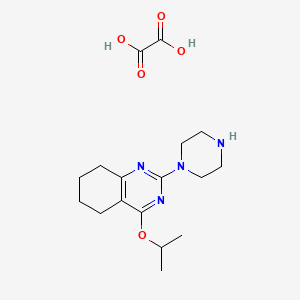
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
